beta AET

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

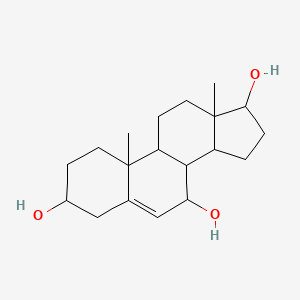

10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-17,20-22H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVZKEVBDIDVOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C(C=C4C3(CCC(C4)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and History of 5-Androstene-3β,7β,17β-triol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Androstene-3β,7β,17β-triol (βAET) is an endogenous metabolite of dehydroepiandrosterone (B1670201) (DHEA) that has garnered significant interest for its immunomodulatory and anti-inflammatory properties. Unlike its precursor DHEA, βAET is not metabolized into potent androgens or estrogens, making it an attractive therapeutic candidate. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of βAET and its synthetic analog, 17α-ethynyl-5-androstene-3β,7β,17β-triol (HE3286). Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to serve as a valuable resource for researchers in the field.

Discovery and History

The discovery of 5-androstene-3β,7β,17β-triol is intrinsically linked to the broader research on the metabolism of DHEA, the most abundant adrenal steroid in humans. While the exact first isolation and characterization of 5-androstene-3β,7β,17β-triol is not definitively documented in a single seminal publication, its identification emerged from a body of work focused on the 7-hydroxylation of DHEA.

Early studies in the mid-20th century began to unravel the complex metabolic pathways of adrenal steroids. It was established that DHEA undergoes extensive metabolism in various tissues, leading to a wide array of derivatives. The 7-hydroxylated metabolites of DHEA were of particular interest due to their potential biological activities.

Subsequent research identified the cytochrome P450 enzyme CYP7B1 as a key catalyst in the 7α-hydroxylation of DHEA. This step is followed by the action of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which can convert the 7α-hydroxy group to a 7-oxo intermediate, and subsequently to the 7β-hydroxy configuration, leading to the formation of 5-androstene-3β,7β,17β-triol.

The natural occurrence of βAET in human circulation has been confirmed, with plasma concentrations typically in the picogram per milliliter range.[1] Its presence underscored the physiological relevance of the 7-hydroxylation pathway of DHEA metabolism.

Chemical Synthesis

The development of synthetic routes to 5-androstene-3β,7β,17β-triol and its analogs has been crucial for detailed pharmacological studies. A significant breakthrough in this area was the creation of 17α-ethynyl-5-androstene-3β,7β,17β-triol (HE3286). The introduction of the 17α-ethynyl group prevents oxidation at the 17-position, a common route of inactivation for endogenous steroids, thereby significantly improving the compound's oral bioavailability and metabolic stability.[2]

Biological Activities and Mechanism of Action

5-Androstene-3β,7β,17β-triol exhibits a range of biological activities, primarily centered around its anti-inflammatory and immunomodulatory effects. Unlike DHEA, βAET does not bind with high affinity to androgen or estrogen receptors and is not converted into potent sex steroids.[3] This favorable safety profile has driven interest in its therapeutic potential.

The synthetic analog HE3286 has been more extensively studied due to its improved pharmacokinetic properties. Research has shown that HE3286 exerts its anti-inflammatory effects through the modulation of key signaling pathways, including:

-

Low-density lipoprotein receptor-related protein 1 (Lrp1): HE3286 has been shown to bind to Lrp1, an endocytic receptor involved in various signaling pathways.[4]

-

Mitogen-activated protein kinase (MAPK) pathway: HE3286 can modulate the activity of MAPK signaling cascades, which play a central role in inflammation.[2]

-

Nuclear factor-kappa B (NF-κB) signaling: HE3286 has been found to attenuate the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory genes.[2]

-

Tumor necrosis factor-alpha (TNFα) signaling: The compound can interfere with TNFα-mediated inflammatory responses.[5]

Quantitative Data

Table 1: Pharmacokinetic Parameters of 17α-ethynyl-5-androstene-3β,7β,17β-triol (HE3286) in Humans

| Parameter | Value | Reference |

| Terminal Half-life (t1/2) | 5.5 - 8 hours | [2] |

| Route of Administration | Oral | [2] |

Table 2: In Vitro Biological Activity of 17α-ethynyl-5-androstene-3β,7β,17β-triol (HE3286)

| Assay | Cell Line | Endpoint | Result | Reference |

| P450 Inhibition (CYP3A4) | Human liver microsomes | IC50 | >40 µM | [6] |

| P450 Inhibition (CYP2C9) | Human liver microsomes | IC50 | ~40% inhibition at 100 µM | [6] |

Experimental Protocols

In Vitro P450 Inhibition Assay

Objective: To determine the inhibitory potential of a test compound on the activity of cytochrome P450 enzymes.

Methodology: [6]

-

Incubation: Human liver microsomes are incubated with a specific P450 substrate and a range of concentrations of the test compound.

-

Reaction: The reaction is initiated by the addition of NADPH and allowed to proceed for a specified time at 37°C.

-

Termination: The reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile).

-

Analysis: The formation of the metabolite of the P450 substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Mouse Micronucleus Test

Objective: To assess the genotoxic potential of a test compound by measuring the frequency of micronucleated erythrocytes in bone marrow.

Methodology: [6]

-

Dosing: Mice are administered the test compound, typically via oral gavage or intraperitoneal injection. A positive control (e.g., a known mutagen) and a vehicle control are included.

-

Sample Collection: At appropriate time points after dosing, bone marrow is collected from the femur of the mice.

-

Slide Preparation: Bone marrow cells are flushed from the femur, and smears are prepared on microscope slides.

-

Staining: The slides are stained with a fluorescent dye (e.g., acridine (B1665455) orange) that differentially stains normochromatic (mature) and polychromatic (immature) erythrocytes.

-

Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by counting a large number of cells under a fluorescence microscope.

-

Data Analysis: The results are expressed as the number of micronucleated polychromatic erythrocytes per 1000 polychromatic erythrocytes. Statistical analysis is performed to compare the treated groups with the control group.

Signaling Pathways and Logical Relationships

Biosynthesis of 5-Androstene-3β,7β,17β-triol from DHEA

Caption: Biosynthetic pathway of βAET from DHEA.

Proposed Anti-Inflammatory Signaling of HE3286

Caption: Proposed mechanism of HE3286 anti-inflammatory action.

Conclusion

5-Androstene-3β,7β,17β-triol represents a promising endogenous molecule with therapeutic potential, particularly in the realm of inflammatory and autoimmune diseases. Its favorable safety profile, stemming from its lack of conversion to potent sex steroids, makes it an attractive alternative to DHEA. The development of the synthetic analog HE3286 has further advanced the prospects of translating the therapeutic benefits of this class of compounds into clinical applications. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the key historical, chemical, and biological aspects of 5-androstene-3β,7β,17β-triol and its derivatives. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential.

References

- 1. Phase I and Phase II clinical trials of androst-5-ene-3β,7β,17β-triol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies of the pharmacology of 17α-ethynyl-androst-5-ene-3β,7β,17β-triol, a synthetic anti-inflammatory androstene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology and immune modulating properties of 5-androstene-3β,7β,17β-triol, a DHEA metabolite in the human metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular targets for 17α-ethynyl-5-androstene-3β,7β,17β-triol, an anti-inflammatory agent derived from the human metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Targets for 17α-Ethynyl-5-Androstene-3β,7β,17β-Triol, an Anti-Inflammatory Agent Derived from the Human Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to β-Aetiocholanolone as a Metabolite of Dehydroepiandrosterone (DHEA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydroepiandrosterone (DHEA) is the most abundant circulating steroid hormone precursor in humans, primarily synthesized in the adrenal glands. Its significance lies in its peripheral conversion to potent androgens and estrogens, a process known as intracrinology. Among its diverse range of metabolites, β-aetiocholanolone (also known as epietiocholanolone (B1201996) or 3β,5β-androstan-17-one) represents a terminal product of the 5β-reductase pathway. While less studied than its androgenic counterparts like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), understanding the metabolic flux towards β-aetiocholanolone is crucial for a complete picture of steroid hormone metabolism, particularly in contexts of endocrine diagnostics and drug development. This guide provides a detailed overview of the metabolic conversion of DHEA to β-aetiocholanolone, quantitative data on DHEA and its key metabolites, detailed experimental protocols for their analysis, and the relevant biological signaling pathways.

The Metabolic Pathway: From DHEA to β-Aetiocholanolone

The conversion of DHEA to β-aetiocholanolone is a multi-step enzymatic process occurring within various peripheral tissues. The pathway diverges from the main androgen synthesis route through the action of 5β-reductase.

-

Conversion to Androstenedione: The initial and rate-limiting step in the metabolism of DHEA is its conversion to androstenedione. This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (HSD3B) . This enzyme oxidizes the 3β-hydroxyl group and isomerizes the double bond from the B-ring (Δ5) to the A-ring (Δ4).

-

5β-Reduction of Androstenedione: Androstenedione is a critical branch point. To enter the β-aetiocholanolone pathway, it undergoes reduction of the A-ring double bond, catalyzed by 5β-reductase (SRD5B1) . This creates a saturated A/B ring junction with a cis configuration, characteristic of the 5β-androstane series. The product of this reaction is 5β-androstane-3,17-dione.

-

Formation of β-Aetiocholanolone: The final step is the reduction of the 3-keto group of 5β-androstane-3,17-dione by a 3β-hydroxysteroid dehydrogenase (3β-HSD) , yielding 3β-hydroxy-5β-androstan-17-one, which is β-aetiocholanolone.

The following diagram illustrates this metabolic cascade.

Quantitative Data: DHEA and Metabolite Concentrations

Quantitative analysis of DHEA and its metabolites is essential for understanding metabolic flux and diagnosing endocrine disorders. Concentrations can vary significantly based on age, sex, and physiological state. The following tables summarize representative concentration data from the literature.

Table 1: Circulating Plasma/Serum Concentrations of DHEA and Key Metabolites

| Compound | Typical Concentration Range | Notes | Reference |

| DHEA | 1-4 ng/mL (0.003-0.015 µM) | Levels peak in early adulthood and decline with age. | |

| DHEA-Sulfate (DHEA-S) | 1 - 10 µM | Circulates at concentrations 250-500 times higher than DHEA, serving as a reservoir. | |

| Androstenedione | 0.50 - 0.86 ng/mL | Levels increase significantly after exogenous DHEA administration. | |

| Testosterone | 17.9 - 28.7 ng/dL (in women) | Post-DHEA treatment levels in postmenopausal women. | |

| Dihydrotestosterone (DHT) | 6.91 - 17.4 ng/dL (in women) | Post-DHEA treatment levels in postmenopausal women. | |

| 3α-Androstanediol Glucuronide | 2.66 - 10.7 ng/mL (in women) | A major downstream metabolite of DHT; levels increase markedly with DHEA supplementation. |

Table 2: Pharmacokinetic Changes Following Oral DHEA Administration (25 mg/day in Postmenopausal Women)

| Hormone | Baseline (Day 1) | After 3 Months | Fold Increase (Approx.) | Reference |

| DHEA | 1.82 ng/mL | 3.56 ng/mL | 2.0x | |

| DHEA-S | 0.96 µg/mL | 3.37 µg/mL | 3.5x | |

| Androstenediol (B1197431) | 0.32 ng/mL | 0.66 ng/mL | 2.1x | |

| Androstenedione | 0.50 ng/mL | 0.86 ng/mL | 1.7x | |

| Testosterone | 17.9 ng/dL | 28.7 ng/dL | 1.6x | |

| DHT | 6.91 ng/dL | 17.4 ng/dL | 2.5x |

Experimental Protocols for Steroid Metabolite Analysis

The analysis of DHEA and its metabolites requires highly sensitive and specific analytical techniques due to their structural similarity and the complexity of biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard methods.

General Sample Preparation Workflow

A robust sample preparation protocol is critical for accurate steroid profiling. The following workflow is applicable to both urine and serum samples, with minor modifications.

Protocol 1: Urinary Steroid Profiling by GC-MS

GC-MS has historically been the reference method for comprehensive steroid profiling due to its high chromatographic resolution.

-

1. Sample Preparation:

-

To 1 mL of urine, add a mixture of deuterated internal standards.

-

Perform enzymatic hydrolysis using β-glucuronidase and arylsulfatase to cleave glucuronide and sulfate (B86663) conjugates, releasing the free steroids.

-

Adjust pH and perform solid-phase extraction (SPE) using a C18 or similar cartridge to extract the steroids.

-

Elute the steroids with an organic solvent (e.g., methanol (B129727) or ethyl acetate) and evaporate to dryness.

-

-

2. Derivatization:

-

This two-step process is crucial to increase the volatility and thermal stability of the steroids for GC analysis.

-

First, protect ketone groups by forming methyloxime derivatives using methoxyamine hydrochloride.

-

Second, convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).

-

-

3. GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Chromatography: Use a capillary column (e.g., DB-5ms) with a temperature gradient program to separate the different steroid isomers.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown metabolites or in selected ion monitoring (SIM) mode for targeted quantification of known steroids like β-aetiocholanolone.

-

Protocol 2: Serum Steroid Analysis by LC-MS/MS

LC-MS/MS has become increasingly popular due to its high throughput, sensitivity, and ability to analyze conjugated steroids directly, often without derivatization.

-

1. Sample Preparation:

-

To 200 µL of serum, add internal standards.

-

Perform protein precipitation with a cold organic solvent (e.g., acetonitrile).

-

For total steroid measurement, enzymatic hydrolysis can be performed as in the GC-MS protocol. For free steroids, this step is omitted.

-

After precipitation, centrifuge the sample and collect the supernatant. The sample may be further purified using SPE.

-

-

2. LC-MS/MS Analysis:

-

Inject the extracted sample into the LC-MS/MS system.

-

Chromatography: Use a reverse-phase column (e.g., C18 or PFP) with a gradient of mobile phases, typically water and methanol or acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) formate, to achieve separation.

-

Mass Spectrometry: Utilize an electrospray ionization (ESI) source, usually in positive ion mode. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each steroid, a specific precursor ion is selected and fragmented, and one or more characteristic product ions are monitored for highly specific and sensitive quantification.

-

Biological Activity and Signaling Pathways

While DHEA itself is a weak agonist for androgen and estrogen receptors (AR and ER), its biological effects are largely mediated by its more potent metabolites. The biological activity of β-aetiocholanolone is not as extensively characterized as that of other DHEA metabolites. However, related neurosteroids and androstane (B1237026) metabolites are known to have significant biological roles.

-

Receptor Interactions: DHEA and its metabolite androstenediol can activate both ERα and ERβ. Androsterone (B159326), an isomer of aetiocholanolone, is known to be a potent positive modulator of the GABA-A receptor in the central nervous system, suggesting a role in neuro-regulation. It is plausible that β-aetiocholanolone may share some of these neurosteroidal activities, but further research is required.

-

Potential Signaling: The primary signaling pathways for DHEA's downstream metabolites (testosterone, DHT, estradiol) involve nuclear hormone receptors (AR and ER). Upon ligand binding, these receptors translocate to the nucleus and act as transcription factors to regulate gene expression. Given that androsterone can modulate membrane-bound GABA-A receptors, it is possible that 5β-reduced metabolites like β-aetiocholanolone could also participate in non-genomic signaling at the cell membrane.

The diagram below outlines the known signaling interactions of DHEA and its major androgenic/estrogenic metabolites.

Conclusion

β-Aetiocholanolone is a terminal metabolite of DHEA formed via the 5β-reductase pathway. While its direct biological activities are less understood compared to classic androgens and estrogens, its measurement as part of a comprehensive steroid profile is vital for a full characterization of DHEA metabolism. The analytical protocols detailed herein, using GC-MS and LC-MS/MS, provide robust frameworks for the accurate quantification of β-aetiocholanolone and related compounds. Future research should focus on elucidating the specific signaling pathways and potential physiological roles of 5β-reduced androstanes to better understand their contribution to health and disease.

Endogenous Function of β-Androstenetriol in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-androstenetriol (5-androstene-3β,7β,17β-triol; β-AET) is an endogenous metabolite of dehydroepiandrosterone (B1670201) (DHEA) that exhibits potent immunomodulatory, anti-inflammatory, and anti-glucocorticoid properties without significant androgenic or estrogenic activity. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and physiological functions of β-AET in humans. Detailed experimental methodologies for its quantification and functional assessment are presented, alongside a summary of key quantitative data. Furthermore, this guide illustrates the known and putative signaling pathways associated with β-AET's mechanism of action, offering a valuable resource for researchers and professionals in drug development.

Introduction

β-Androstenetriol (β-AET) is a naturally occurring 19-carbon steroid hormone produced in the human body.[1] As a metabolite of dehydroepiandrosterone (DHEA), the most abundant circulating adrenal steroid, β-AET has garnered significant interest for its diverse physiological activities.[2][3] Unlike DHEA, β-AET is not readily metabolized to potent androgens or estrogens, making it a potentially safer therapeutic agent.[2] Its functions primarily revolve around the modulation of the immune system and counteracting the effects of glucocorticoids.[4][5] This guide aims to consolidate the current understanding of the endogenous role of β-AET in human physiology.

Biosynthesis and Metabolism

The production of β-AET from DHEA involves a two-step enzymatic process. While the exact sequence can vary, it is generally understood to proceed as follows:

-

7α-Hydroxylation of DHEA: The initial and rate-limiting step is the hydroxylation of DHEA at the 7α-position, catalyzed by the cytochrome P450 enzyme CYP7B1 .[2][3] This reaction yields 7α-hydroxy-DHEA.

-

17β-Reduction: Subsequently, the 17-keto group of 7α-hydroxy-DHEA is reduced to a 17β-hydroxyl group by a 17β-hydroxysteroid dehydrogenase (17β-HSD) enzyme, resulting in the formation of β-AET.[6] Alternatively, DHEA can first be converted to androstenediol (B1197431) by 17β-HSD, followed by 7α-hydroxylation by CYP7B1.

The metabolism of β-AET primarily involves conjugation to form more water-soluble compounds, such as glucuronide and sulfate (B86663) esters, which are then excreted.[7]

References

- 1. Human oestrogenic 17beta-hydroxysteroid dehydrogenase specificity: enzyme regulation through an NADPH-dependent substrate inhibition towards the highly specific oestrone reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Human oestrogenic 17beta-hydroxysteroid dehydrogenase specificity: enzyme regulation through an NADPH-dependent substrate inhibition towards the highly specific oestrone reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiglucocorticoid function of androstenetriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. The key role of 17 beta-hydroxysteroid dehydrogenases in sex steroid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathway of β-aminoethyl-2-amino-2-carboxyethyl disulfide (beta AET) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical synthesis of β-aminoethyl-2-amino-2-carboxyethyl disulfide (beta AET). This compound is a mixed disulfide compound formed from the amino acid cysteine and the aminothiol (B82208) cysteamine (B1669678). This document details the distinct biosynthetic pathways of its precursors, the enzymatic and chemical processes governing the formation of the disulfide bond, and relevant quantitative data. Furthermore, it includes detailed experimental protocols for the quantification of precursors and the characterization of key enzymes, alongside visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of this biochemical process.

Introduction

β-aminoethyl-2-amino-2-carboxyethyl disulfide, hereafter referred to as this compound, is an asymmetric disulfide formed through the covalent linkage of a cysteine molecule and a cysteamine molecule via a disulfide bond. The biological significance and function of this compound are areas of ongoing research, with potential implications in cellular redox homeostasis and sulfur metabolism. Understanding its synthetic pathway is crucial for elucidating its physiological roles and for the development of novel therapeutic strategies targeting sulfur-containing compounds.

This guide will systematically deconstruct the synthesis of this compound by first exploring the well-established biosynthetic pathway of L-cysteine in mammals. Subsequently, it will detail the metabolic origin of cysteamine, which arises from the degradation of Coenzyme A. Finally, the guide will cover the chemical principles of thiol-disulfide exchange, the reaction mechanism responsible for the formation of the disulfide bridge between cysteine and cysteamine.

Biosynthesis of Precursors

The synthesis of this compound is contingent on the availability of its two constituent molecules: L-cysteine and cysteamine. These precursors are synthesized through distinct metabolic routes in mammals.

Biosynthesis of L-Cysteine

In mammals, L-cysteine is a semi-essential amino acid, meaning it can be synthesized de novo from the essential amino acid L-methionine. The transsulfuration pathway is the primary route for cysteine biosynthesis. This pathway involves a series of enzymatic reactions that transfer the sulfur atom from methionine to the carbon skeleton of serine.

The key steps in the mammalian cysteine biosynthesis pathway are:

-

Activation of Methionine: Methionine is first converted to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase, utilizing ATP.

-

Methyl Group Transfer: SAM serves as a universal methyl group donor in numerous biological methylation reactions. Upon donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).

-

Hydrolysis of SAH: SAH is hydrolyzed to homocysteine and adenosine (B11128) by S-adenosylhomocysteine hydrolase.

-

Condensation with Serine: Homocysteine then reacts with serine in a condensation reaction catalyzed by the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, cystathionine (B15957) β-synthase, to form cystathionine.

-

Cleavage of Cystathionine: Finally, cystathionine is cleaved by cystathionine γ-lyase (also a PLP-dependent enzyme) to yield L-cysteine, α-ketobutyrate, and ammonia.

Biosynthesis of L-Cysteine via the Transsulfuration Pathway.

Biosynthesis of Cysteamine

In mammals, cysteamine is not synthesized by the direct decarboxylation of cysteine. Instead, it is an endogenous product of the degradation of Coenzyme A (CoA).[1] The final and rate-limiting step of this pathway is the hydrolysis of pantetheine (B1680023).

The biosynthesis of CoA is a five-step process starting from pantothenate (Vitamin B5). The degradation of CoA reverses this process to some extent, ultimately yielding cysteamine. The key steps in the generation of cysteamine from CoA are:

-

Dephosphorylation of CoA: CoA can be dephosphorylated to dephospho-CoA.

-

Hydrolysis to 4'-Phosphopantetheine (B1211885): Dephospho-CoA is hydrolyzed to 4'-phosphopantetheine.

-

Dephosphorylation to Pantetheine: 4'-phosphopantetheine is then dephosphorylated to yield pantetheine.

-

Hydrolysis of Pantetheine: The final step is the hydrolysis of pantetheine by the enzyme pantetheinase (also known as vanin) to produce cysteamine and pantothenic acid.[1]

Biosynthesis of Cysteamine from Coenzyme A Degradation.

Formation of the Disulfide Bond: Thiol-Disulfide Exchange

The formation of this compound from cysteine and cysteamine occurs through a thiol-disulfide exchange reaction. This is a common biochemical reaction where a thiolate anion attacks a disulfide bond, resulting in the formation of a new disulfide bond and the release of a new thiol.

The reaction can proceed through several routes:

-

Reaction of a thiol with a disulfide:

-

Cysteine + Cystamine (oxidized cysteamine) ⇌ this compound + Cysteamine

-

Cysteamine + Cystine (oxidized cysteine) ⇌ this compound + Cysteine

-

-

Oxidation of two thiols:

-

Cysteine + Cysteamine + Oxidizing agent ⇌ this compound + H₂O

-

The thiol-disulfide exchange mechanism involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of a disulfide bond (R'-S-S-R''). This leads to the formation of a transient mixed disulfide intermediate, which then resolves to form a new disulfide and a new thiol. The reaction is reversible and its equilibrium is dependent on the redox potential of the environment and the relative concentrations and pKa values of the participating thiols.

References

An In-depth Technical Guide to Beta-Androstenetriol: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-androstenetriol (systematically known as androst-5-ene-3β,7β,17β-triol) is a naturally occurring steroid hormone and a metabolite of dehydroepiandrosterone (B1670201) (DHEA)[1][2]. Unlike its precursor, beta-androstenetriol exhibits minimal androgenic or estrogenic activity and does not bind to the classical androgen, estrogen, progesterone, or glucocorticoid receptors[1]. Its primary biological significance lies in its potent immunomodulatory and anti-inflammatory properties, positioning it as a molecule of interest for therapeutic development in a range of inflammatory and autoimmune conditions[3][4]. This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of beta-androstenetriol.

Chemical Structure and Properties

Beta-androstenetriol is a C19 steroid characterized by a cyclopentanoperhydrophenanthrene nucleus. The core structure features hydroxyl groups at the 3β, 7β, and 17β positions, and a double bond between carbons 5 and 6.

Table 1: Chemical and Physical Properties of Beta-Androstenetriol

| Property | Value | Reference |

| IUPAC Name | (3S,7R,8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol | [1] |

| Molecular Formula | C₁₉H₃₀O₃ | [1] |

| Molecular Weight | 306.44 g/mol | [1] |

| Melting Point | 235-237 °C | [5][6][7] |

| Boiling Point | 474.3 ± 45.0 °C (Predicted) | [5][6] |

| pKa (Predicted) | 14.02 ± 0.70 | [6] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetonitrile. |

Synthesis

Beta-androstenetriol is endogenously synthesized from DHEA through enzymatic hydroxylation[2]. The biotransformation of DHEA can be achieved through microbial hydroxylation, a method that offers high regio- and stereospecificity.

Experimental Protocol: Microbial Synthesis of Beta-Androstenetriol (General Methodology)

This protocol outlines a general procedure for the microbial hydroxylation of DHEA to produce hydroxylated derivatives, which can be adapted for the synthesis of beta-androstenetriol.

-

Microorganism and Culture Preparation:

-

Biotransformation:

-

Transfer the seed culture to a larger volume of production medium.

-

After a period of initial growth, introduce the substrate, DHEA, dissolved in a water-miscible organic solvent (e.g., ethanol, dimethylformamide) to the culture. The final concentration of the solvent should be non-toxic to the microorganism.

-

Continue the incubation under controlled conditions to allow for the enzymatic conversion of DHEA. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Extraction and Purification:

-

After the desired conversion is achieved, separate the mycelium from the culture broth by filtration or centrifugation.

-

Extract the hydroxylated products from the culture broth using an appropriate organic solvent (e.g., ethyl acetate, chloroform).

-

Concentrate the organic extract under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel with a suitable solvent system to isolate beta-androstenetriol.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized beta-androstenetriol using analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

-

Biological Activity and Signaling Pathways

Beta-androstenetriol exhibits significant immunomodulatory and anti-inflammatory effects, primarily by counteracting the immunosuppressive actions of glucocorticoids and modulating cytokine production[10][11].

Antagonism of Glucocorticoid-Induced Immunosuppression

Glucocorticoids are potent immunosuppressants. Beta-androstenetriol has been shown to counteract these effects. In vitro studies have demonstrated that in the presence of hydrocortisone (B1673445) (a glucocorticoid), beta-androstenetriol can restore the proliferation of splenocytes stimulated with mitogens like Concanavalin A (ConA) and lipopolysaccharide (LPS)[10][11]. Furthermore, it reverses the glucocorticoid-mediated suppression of key cytokines such as Interleukin-2 (IL-2) and Interleukin-3 (IL-3)[10][11].

Caption: Antagonism of Glucocorticoid-Induced Immunosuppression by Beta-Androstenetriol.

Modulation of Cytokine Production

Beta-androstenetriol directly stimulates the immune system by enhancing the production of Th1 cytokines. Studies have shown that it potentiates the response of splenocytes to mitogens, leading to a significant increase in the secretion of IL-2 and IL-3[10][11].

Experimental Protocol: In Vitro Splenocyte Proliferation and Cytokine Assay

This protocol provides a general method to assess the immunomodulatory effects of beta-androstenetriol on murine splenocytes.

-

Splenocyte Isolation:

-

Aseptically harvest spleens from mice.

-

Prepare a single-cell suspension by gently disrupting the spleen tissue in a suitable buffer (e.g., RPMI-1640).

-

Lyse red blood cells using a lysis buffer.

-

Wash the remaining cells and resuspend them in complete culture medium supplemented with fetal bovine serum and antibiotics.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Cell Culture and Treatment:

-

Plate the splenocytes in a 96-well plate at a density of approximately 1 x 10⁵ to 4 x 10⁵ cells per well[12][13].

-

Treat the cells with various concentrations of beta-androstenetriol, a vehicle control, and a positive control mitogen (e.g., Concanavalin A at 5 µg/mL)[13][14]. For co-culture experiments, a glucocorticoid like hydrocortisone can be added.

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 48 to 72 hours[13].

-

-

Proliferation Assay (e.g., MTT or BrdU):

-

At the end of the incubation period, add MTT reagent to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength to determine cell proliferation.

-

Alternatively, for a BrdU assay, add BrdU to the wells for the final hours of incubation, followed by fixation, denaturation, and detection with an anti-BrdU antibody[12].

-

-

Cytokine Analysis (ELISA):

-

At the end of the incubation period, collect the cell culture supernatants.

-

Perform an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of specific cytokines (e.g., IL-2, IL-3) in the supernatants according to the manufacturer's protocol[15][16][17]. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.

-

Involvement of MAPK and NF-κB Signaling Pathways

Emerging evidence suggests that the anti-inflammatory effects of androgens and their metabolites can be mediated through the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[18][19]. While the precise mechanisms for beta-androstenetriol are still under investigation, it is hypothesized that it may modulate these pathways to suppress the production of pro-inflammatory cytokines. Androgens have been shown to activate MAPK signaling, which can lead to downstream effects on cell survival and function[18]. The NF-κB pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds[19].

Caption: Putative Modulation of MAPK and NF-κB Pathways by Beta-Androstenetriol.

Conclusion

Beta-androstenetriol is a DHEA metabolite with significant immunomodulatory and anti-inflammatory potential. Its ability to counteract glucocorticoid-induced immunosuppression and modulate cytokine production, potentially through the MAPK and NF-κB signaling pathways, makes it a compelling candidate for further research and development. The experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of this promising steroid. Further elucidation of its precise molecular mechanisms of action will be crucial for its translation into clinical applications for inflammatory and autoimmune diseases.

References

- 1. Androstenetriol - Wikipedia [en.wikipedia.org]

- 2. Unveiling the Mysteries of DHEA and DHEA-S: A Comprehensive Exploration of Their Roles in Human Health and Disease | Blog | Biosynth [biosynth.com]

- 3. nutritionalsupplementshop.com [nutritionalsupplementshop.com]

- 4. anabolicminds.com [anabolicminds.com]

- 5. echemi.com [echemi.com]

- 6. Cas 2697-85-0,ANDROST-5-EN-3B ,7,17B -TRIOL | lookchem [lookchem.com]

- 7. 2697-85-0 CAS MSDS (ANDROST-5-EN-3B ,7,17B -TRIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 7α and 7β Hydroxylation of Dehydroepiandrosterone by Gibberella sp. and Absidia Coerulea Biotransformation [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Antiglucocorticoid function of androstenetriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro potentiation of lymphocyte activation by dehydroepiandrosterone, androstenediol, and androstenetriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Adenine Nucleotides Attenuate Murine T Cell Activation Induced by Concanavalin A or T Cell Receptor Stimulation [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Proliferation Assay Using Cryopreserved Porcine Peripheral Mononuclear Cells Stimulated With Concanavalin A and Analyzed With FCS ExpressTM 7.18 Software - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cloud-clone.com [cloud-clone.com]

- 16. researchgate.net [researchgate.net]

- 17. cdn.stemcell.com [cdn.stemcell.com]

- 18. Androgens activate mitogen-activated protein kinase signaling: role in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oxidative stress stimulates apoptosis and activates NF-kappaB in osteoblastic cells via a PKCbeta/p66shc signaling cascade: counter regulation by estrogens or androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Beta-Androstanetriol (β-AET) with Glucocorticoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-Androstanetriol (β-AET), chemically identified as 5-androstene-3β,7β,17β-triol, is a metabolite of dehydroepiandrosterone (B1670201) (DHEA). While structurally related to steroid hormones, current research indicates that β-AET does not function as a classical ligand for the glucocorticoid receptor (GR). Instead of direct binding, β-AET exhibits a modulatory role, demonstrating "antiglucocorticoid" properties by counteracting the immunosuppressive effects of glucocorticoids like hydrocortisone (B1673445). This technical guide synthesizes the available scientific literature on the interaction between β-AET and the GR, presenting qualitative data, outlining relevant experimental methodologies, and providing visual representations of the associated signaling pathways and experimental workflows.

Introduction to Beta-Androstanetriol (β-AET)

β-AET is an endogenous steroid hormone derived from the metabolism of DHEA. It has garnered interest for its immunomodulatory and anti-inflammatory properties, which appear to be distinct from those of classical steroid hormones. A key aspect of its pharmacological profile is its interaction with the glucocorticoid signaling pathway, which deviates from the typical ligand-receptor binding model.

Interaction with Glucocorticoid Receptors (GR)

Current evidence strongly suggests that β-AET does not directly bind to the glucocorticoid receptor. Studies have shown that β-AET was not bound by glucocorticoid nuclear hormone receptors[1]. However, it exhibits significant functional interactions with the GR signaling pathway, particularly in the presence of glucocorticoids.

One study demonstrated that while β-AET alone did not activate the human glucocorticoid receptor, it did so indirectly in the presence of high concentrations of the potent glucocorticoid, dexamethasone[2]. This suggests that β-AET may act as a modulator of GR activity, potentially by influencing co-factor recruitment, receptor conformation, or downstream signaling events when the receptor is occupied by a glucocorticoid agonist.

Functionally, β-AET has been shown to counteract the immunosuppressive actions of hydrocortisone. In vitro studies have revealed that β-AET can significantly counteract the inhibitory effects of hydrocortisone on lymphocyte proliferation and the production of key cytokines such as Interleukin-2 (IL-2) and Interleukin-3 (IL-3)[3].

Quantitative Data

As β-AET does not appear to directly bind to the glucocorticoid receptor, there is a lack of quantitative binding affinity data such as dissociation constants (Kd) or half-maximal inhibitory/effective concentrations (IC50/EC50) in the scientific literature. The available data is qualitative, describing the functional outcomes of co-treatment with glucocorticoids.

Table 1: Qualitative Summary of Beta-AET's Interaction with Glucocorticoid Receptors

| Parameter | Observation | Reference |

| Direct Binding to GR | Not observed. | [1] |

| GR Activation (alone) | No activation of the human GR. | [2] |

| GR Activation (in the presence of Dexamethasone) | Indirect activation observed at high dexamethasone (B1670325) concentrations. | [2] |

| Functional Effect | Counteracts the immunosuppressive effects of hydrocortisone on lymphocyte proliferation and cytokine (IL-2, IL-3) production. | [3] |

Signaling Pathways

The canonical glucocorticoid receptor signaling pathway involves the binding of a glucocorticoid ligand to the cytoplasmic GR, which is part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins, dimerization of the receptor, and translocation to the nucleus. In the nucleus, the GR dimer binds to glucocorticoid response elements (GREs) on the DNA, leading to the transactivation or transrepression of target genes.

β-AET's interaction appears to modulate this pathway when the GR is already activated by a glucocorticoid. The exact mechanism of this modulation is not fully elucidated but may involve allosteric effects on the receptor-ligand complex or interactions with downstream signaling components.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the interaction of β-AET with the glucocorticoid receptor.

Glucocorticoid Receptor Transactivation Assay

This assay is used to determine if a compound can activate the glucocorticoid receptor and induce the expression of a reporter gene.

Objective: To assess the ability of β-AET, alone or in combination with a known GR agonist (e.g., dexamethasone), to activate the human glucocorticoid receptor.

Materials:

-

Human cell line expressing the full-length human glucocorticoid receptor (e.g., HEK293, A549).

-

Reporter plasmid containing a GR-responsive promoter (e.g., MMTV promoter) driving a luciferase reporter gene.

-

Control plasmid for transfection normalization (e.g., Renilla luciferase).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

β-AET, Dexamethasone, and other test compounds.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection:

-

Plate cells in 96-well plates at a suitable density.

-

Co-transfect the cells with the GR-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate for 24 hours to allow for receptor and reporter expression.

-

-

Compound Treatment:

-

Prepare serial dilutions of β-AET and dexamethasone.

-

For co-treatment experiments, prepare a constant high concentration of dexamethasone with serial dilutions of β-AET.

-

Remove the transfection medium and add fresh medium containing the test compounds or vehicle control to the cells.

-

Incubate for an additional 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

-

Plot the normalized luciferase activity against the compound concentration to generate dose-response curves.

-

Determine the EC50 values for agonists. For modulatory effects, compare the response to dexamethasone alone with the response in the presence of β-AET.

-

Lymphocyte Proliferation Assay (Mixed Lymphocyte Reaction)

This assay is used to assess the functional impact of compounds on the immunosuppressive effects of glucocorticoids.

Objective: To determine the effect of β-AET on hydrocortisone-mediated suppression of lymphocyte proliferation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or splenocytes from two different donors.

-

Cell culture medium (e.g., RPMI-1640) with supplements.

-

Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA)).

-

β-AET and Hydrocortisone.

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE).

-

Scintillation counter or plate reader.

Procedure:

-

Cell Preparation:

-

Isolate PBMCs or splenocytes using density gradient centrifugation.

-

Wash and resuspend the cells in complete culture medium.

-

-

Co-culture and Treatment:

-

Co-culture responder and stimulator (irradiated or mitomycin C-treated) cells in a 96-well plate.

-

Add the mitogen to stimulate proliferation.

-

Add β-AET, hydrocortisone, or a combination of both at various concentrations to the wells. Include vehicle controls.

-

Incubate the plate for 3-5 days.

-

-

Proliferation Measurement:

-

For [³H]-thymidine incorporation:

-

Pulse the cells with [³H]-thymidine for the final 18 hours of incubation.

-

Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

-

For non-radioactive methods, follow the manufacturer's protocol for BrdU or CFSE analysis.

-

-

Data Analysis:

-

Express the results as counts per minute (CPM) or as a percentage of the control response.

-

Compare the proliferation in the presence of hydrocortisone alone to that in the presence of hydrocortisone and β-AET to determine the counteracting effect.

-

Conclusion and Future Directions

The available evidence indicates that β-AET does not directly bind to the glucocorticoid receptor but acts as a modulator of its signaling pathway, particularly in the context of an active GR-ligand complex. This modulatory activity results in an "antiglucocorticoid" effect, where β-AET can counteract the immunosuppressive actions of glucocorticoids.

Future research should focus on elucidating the precise molecular mechanism of this modulatory interaction. Studies investigating the effect of β-AET on GR conformation, co-factor recruitment, and post-translational modifications in the presence of glucocorticoids would be highly valuable. Furthermore, exploring the therapeutic potential of β-AET as a selective modulator of glucocorticoid activity in inflammatory and autoimmune diseases warrants further investigation. The development of more detailed in vitro and in vivo models will be crucial to fully understand the physiological and pharmacological implications of the β-AET and glucocorticoid receptor interaction.

References

- 1. Pharmacology and immune modulating properties of 5-androstene-3β,7β,17β-triol, a DHEA metabolite in the human metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Stereochemistry of Androstene Hormones Determines Interactions with Human Androgen, Estrogen, and Glucocorticoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiglucocorticoid function of androstenetriol - PubMed [pubmed.ncbi.nlm.nih.gov]

Beta-Androstenetriol (β-AET): A Technical Guide to its Role in Counteracting Stress-Induced Immunosuppression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Beta-Androstenetriol (β-AET), a native steroid hormone, and its significant role in mitigating the immunosuppressive effects of stress. We will delve into its mechanism of action, present quantitative data from key studies, provide detailed experimental protocols for its evaluation, and visualize the complex biological pathways and workflows involved.

Introduction to Stress-Induced Immunosuppression and the Potential of β-AET

Stress, both physiological and psychological, triggers a cascade of neuroendocrine responses, primarily through the activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis and the Sympathetic Nervous System (SNS). A key outcome of HPA axis activation is the release of glucocorticoids, such as cortisol in humans and corticosterone (B1669441) in rodents. While essential for metabolic regulation, prolonged elevation of glucocorticoids exerts potent immunosuppressive effects, including the inhibition of lymphocyte proliferation and the suppression of crucial cytokine production. This can lead to increased susceptibility to infections and impaired immune surveillance.

β-Androstenetriol (5-androstene-3β, 7β, 17β-triol, or β-AET), a metabolite of dehydroepiandrosterone (B1670201) (DHEA), has emerged as a promising agent that can counteract these detrimental effects.[1][2][3] Unlike glucocorticoids, β-AET has been shown to up-regulate the host immune response.[1][3][4] This guide will explore the scientific evidence supporting the role of β-AET as an immunopotentiator and an antagonist to glucocorticoid-induced immunosuppression.

Mechanism of Action: Anti-Glucocorticoid and Immune-Potentiating Effects

The primary mechanism by which β-AET counteracts stress-induced immunosuppression is through its anti-glucocorticoid activity.[1][2][3][4] In vitro studies have consistently demonstrated that β-AET can reverse the suppressive effects of hydrocortisone (B1673445) (a synthetic glucocorticoid) on immune cell function.[1][2][3][5]

Key aspects of β-AET's mechanism of action include:

-

Potentiation of Lymphocyte Proliferation: β-AET significantly enhances the proliferative response of lymphocytes to mitogens, even in the presence of immunosuppressive glucocorticoids.[2][3][5][6]

-

Upregulation of Th1 Cytokines: It potently increases the secretion of key Th1 cytokines, namely Interleukin-2 (IL-2) and Interleukin-3 (IL-3), which are vital for cell-mediated immunity.[1][2][3][4] This is in direct opposition to the action of glucocorticoids, which are known to suppress these cytokines.

While the precise molecular interaction is still under investigation, it is hypothesized that β-AET may interfere with the glucocorticoid receptor signaling pathway, preventing the downstream transcriptional changes that lead to immunosuppression.

Signaling Pathways

To understand the role of β-AET, it is crucial to first visualize the pathway of stress-induced immunosuppression.

β-AET intervenes in this pathway by counteracting the effects of glucocorticoids on immune cells. The following diagram illustrates this antagonistic relationship.

Quantitative Data on the Effects of β-AET

The immunomodulatory effects of β-AET have been quantified in several key studies. The following tables summarize these findings.

Table 1: Effect of β-AET on Mitogen-Induced Lymphocyte Proliferation

| Mitogen | Steroid Treatment | Effect on Proliferation | Reference |

| Concanavalin A (ConA) | β-AET | Potentiated response by 50-70% above control | [5][6] |

| Lipopolysaccharide (LPS) | β-AET | Potentiated response by 50-70% above control | [5][6] |

| ConA + Hydrocortisone | β-AET | Strongly counteracted hydrocortisone-induced suppression | [2][3][5] |

Table 2: Effect of β-AET on Cytokine Production from ConA-Activated Lymphocytes

| Cytokine | Steroid Treatment | Effect on Cytokine Secretion | Reference |

| Interleukin-2 (IL-2) | β-AET | Potently increased | [1][2][3][4] |

| Interleukin-3 (IL-3) | β-AET | Potently increased | [1][2][3][4] |

| IL-2 + Hydrocortisone | β-AET | Strongly counteracted hydrocortisone-induced suppression | [2][3] |

| IL-3 + Hydrocortisone | β-AET | Strongly counteracted hydrocortisone-induced suppression | [2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of β-AET.

Protocol 1: Murine Splenocyte Proliferation Assay

This protocol is based on the methods described in the research by Loria and colleagues.

-

Spleen Cell Preparation:

-

Euthanize mice (e.g., C57BL/6) via an approved method.

-

Aseptically remove the spleen and place it in a petri dish containing sterile RPMI-1640 medium.

-

Gently tease the spleen apart using sterile forceps to create a single-cell suspension.

-

Pass the cell suspension through a sterile nylon mesh to remove debris.

-

Centrifuge the cells, remove the supernatant, and resuspend the pellet in red blood cell lysis buffer for 5 minutes.

-

Wash the cells twice with RPMI-1640 and resuspend in complete RPMI-1640 (supplemented with 10% FBS, L-glutamine, and antibiotics).

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Cell Culture and Treatment:

-

Adjust the cell concentration to 2 x 10^6 cells/mL in complete RPMI-1640.

-

Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

-

Add 50 µL of media containing the appropriate concentration of β-AET, hydrocortisone, or vehicle control.

-

Add 50 µL of media containing the mitogen (e.g., Concanavalin A at 2.5 µg/mL or Lipopolysaccharide at 10 µg/mL).

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 48-72 hours.

-

-

Proliferation Assessment (³H-Thymidine Incorporation):

-

18 hours before harvesting, add 1 µCi of ³H-thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Results are typically expressed as counts per minute (CPM).

-

Protocol 2: Cytokine Production and Measurement

-

Supernatant Collection:

-

Follow steps 1 and 2 of the splenocyte proliferation assay, but incubate the cells for 24-48 hours.

-

After incubation, centrifuge the 96-well plate.

-

Carefully collect the cell-free supernatants for cytokine analysis.

-

-

Cytokine Measurement (ELISA):

-

Use commercially available ELISA kits for the specific cytokines of interest (e.g., mouse IL-2, IL-3).

-

Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a plate with a capture antibody, adding the supernatants, adding a detection antibody, and then a substrate for colorimetric detection.

-

Read the absorbance using a microplate reader.

-

Calculate cytokine concentrations based on a standard curve generated with recombinant cytokines.

-

The following diagram illustrates the workflow for the splenocyte proliferation assay.

Conclusion and Future Directions

The evidence strongly supports the role of β-Androstenetriol as a potent immunomodulatory agent capable of counteracting the immunosuppressive effects of glucocorticoids. Its ability to enhance lymphocyte proliferation and upregulate Th1 cytokine production makes it a compelling candidate for further research and development. For drug development professionals, β-AET and its analogues present a potential therapeutic avenue for conditions characterized by stress-induced immune dysfunction, as well as a potential adjuvant to enhance immune responses in various clinical settings. Future research should focus on elucidating the precise molecular targets of β-AET within the glucocorticoid signaling pathway and evaluating its efficacy and safety in preclinical models of stress and disease.

References

- 1. Immune up-regulation and tumor apoptosis by androstene steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of the immune response by dehydroepiandrosterone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiglucocorticoid function of androstenetriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Androstenetriol and androstenediol. Protection against lethal radiation and restoration of immunity after radiation injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro potentiation of lymphocyte activation by dehydroepiandrosterone, androstenediol, and androstenetriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Plasma Levels of Beta-Androstenetriol with Age: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-androstenetriol (β-AET), a key metabolite of dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid with notable immunomodulatory and anti-inflammatory properties. Its plasma concentrations exhibit a significant decline with advancing age, a trend that parallels the age-related decrease in its precursor, DHEA. This decline may have implications for the age-associated increase in inflammatory conditions and altered immune function. This technical guide provides a comprehensive overview of the current understanding of β-AET plasma levels in relation to age, details the methodologies for its quantification, and explores its metabolic and signaling pathways.

Introduction

5-androstene-3β,7β,17β-triol, commonly known as beta-androstenetriol (β-AET), is a naturally occurring 7-hydroxylated metabolite of dehydroepiandrosterone (DHEA)[1][2]. Unlike DHEA, which can be metabolized into potent androgens and estrogens, β-AET is not a precursor to sex hormones[1]. Instead, it possesses unique biological activities, including anti-inflammatory and anti-glucocorticoid effects[1][2][3]. The age-related decline in DHEA is a well-documented phenomenon, and as a downstream metabolite, β-AET levels also decrease with age[2][4]. This guide synthesizes the available data on age-related changes in β-AET plasma concentrations, provides detailed experimental protocols for its measurement, and illustrates its known metabolic and signaling pathways.

Quantitative Plasma Levels of Beta-Androstenetriol with Age

Current research indicates a clear inverse correlation between age and plasma concentrations of β-AET in both men and women. While extensive age-stratified data from large cohort studies are limited, existing research provides a foundational understanding of this trend.

| Sex | Age Range (years) | Plasma β-AET Concentration Range (pg/mL) | Reference |

| Male | 20-80 | 2 - 162 | [2][4] |

| Female | 20-73 | 6 - 249 | [2][4] |

Table 1: Reported Plasma Concentrations of Beta-Androstenetriol.

It is important to note that the provided ranges are broad and encompass a wide age span. Further research with more granular age groupings is necessary to establish definitive reference ranges for different life stages. The decline in β-AET is highly correlated with the decline in its precursor, DHEA.

Metabolic Pathway of Beta-Androstenetriol

The biosynthesis of β-AET is intrinsically linked to the metabolic cascade of cholesterol and DHEA. The pathway begins with the conversion of cholesterol to pregnenolone (B344588) and subsequently to DHEA. The critical step in the formation of β-AET is the 7α-hydroxylation of DHEA, followed by the action of other enzymes.

Enzymatic Conversion from DHEA

The primary pathway for β-AET synthesis involves the following key enzymatic steps:

-

Cholesterol to Pregnenolone: The process is initiated by the P450scc enzyme, which converts cholesterol to pregnenolone[5].

-

Pregnenolone to DHEA: Pregnenolone is then converted to 17-OH pregnenolone by 17α-hydroxylase, which is subsequently transformed into DHEA by 17,20 lyase[5].

-

DHEA to 7α-hydroxy-DHEA: The enzyme Cytochrome P450 7B1 (CYP7B1) introduces a hydroxyl group at the 7α position of the DHEA molecule, forming 7α-hydroxy-DHEA.

-

7α-hydroxy-DHEA to Androstenediol (AED): 17β-Hydroxysteroid dehydrogenase (17β-HSD) reduces the 17-keto group of 7α-hydroxy-DHEA to a hydroxyl group, yielding 5-androstene-3β,7α,17β-triol.

-

Isomerization to Beta-Androstenetriol: While the precise mechanism of isomerization from the 7α- to the 7β-hydroxyl configuration is not fully elucidated in all tissues, it is understood that both 7α- and 7β-hydroxy metabolites of DHEA exist.

Signaling Pathways and Mechanism of Action

The precise signaling mechanisms of β-AET are still under investigation, but current evidence points towards a role in modulating inflammatory responses and counteracting the effects of glucocorticoids.

Anti-Inflammatory and Anti-Glucocorticoid Effects

β-AET has been shown to counteract the immunosuppressive effects of hydrocortisone (B1673445) on lymphocyte proliferation and the production of key cytokines such as Interleukin-2 (IL-2) and Interleukin-3 (IL-3)[3]. It can also counter the suppressive effects of glucocorticoids on LPS-induced TNFα and IL-1β secretion in macrophages[2]. This suggests an interaction with the glucocorticoid signaling pathway, although the exact molecular target is not yet identified.

It is speculated that β-AET may exert its effects through a putative cell surface receptor, leading to rapid, non-genomic actions[1]. This is in contrast to the classical nuclear hormone receptors.

Experimental Protocols for Quantification in Plasma

The gold-standard for the quantification of β-AET and other steroids in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Workflow for LC-MS/MS Analysis

Detailed Methodology

The following provides a representative protocol for the quantification of β-AET in human plasma. This protocol may require optimization based on the specific instrumentation and reagents available.

5.2.1. Sample Preparation

-

Internal Standard Spiking: To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., deuterated β-AET) in methanol. Vortex briefly.

-

Protein Precipitation: Add 600 µL of cold acetonitrile (B52724) to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to dissolve the residue.

-

Filtration/Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulates. Transfer the supernatant to an autosampler vial.

5.2.2. Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 - 10 µL.

5.2.3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for androgens.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of β-AET.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for β-AET and its internal standard. The selection of these transitions provides specificity.

Conclusion

The plasma concentration of beta-androstenetriol demonstrates a clear and significant decline with age, mirroring the trajectory of its precursor, DHEA. Given its anti-inflammatory and immunomodulatory properties, this age-related reduction may contribute to the increased prevalence of chronic inflammatory diseases and altered immune responses in the elderly. The accurate quantification of β-AET using robust LC-MS/MS methods is crucial for further research into its physiological roles and its potential as a biomarker or therapeutic target in age-related conditions. A deeper understanding of its signaling pathways will be instrumental in elucidating its mechanism of action and exploring its therapeutic potential. Further studies with well-defined age cohorts are necessary to establish precise reference intervals for β-AET across the human lifespan.

References

- 1. 5-Androstene-3β,7β,17β-triol (β-AET) Slows Thermal Injury Induced Osteopenia in Mice: Relation to Aging and Osteoporosis | PLOS One [journals.plos.org]

- 2. 5-Androstene-3β,7β,17β-triol (β-AET) Slows Thermal Injury Induced Osteopenia in Mice: Relation to Aging and Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiglucocorticoid function of androstenetriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Similarities and Differences between the Effects of Testosterone and DHEA on the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for β-Androstenetriol Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of β-androstenetriol (AET) to mice for research purposes. The protocols outlined below are based on established methodologies from preclinical studies investigating the immunomodulatory and therapeutic effects of AET.

Introduction

β-Androstenetriol (AET) is a naturally occurring adrenal steroid and a metabolite of dehydroepiandrosterone (B1670201) (DHEA). It is recognized for its significant immunomodulatory properties, acting as a potent counter-regulator of the immunosuppressive effects of corticosteroids. Unlike other steroid hormones, AET exhibits minimal androgenic or estrogenic activity, making it a promising therapeutic agent for conditions involving immune dysregulation, inflammation, and recovery from injury. In murine models, AET has been shown to enhance immune responses, protect against lethal infections, and promote recovery from radiation-induced injury.[1][2] This document provides detailed protocols for the preparation and administration of AET in mice, along with methods to assess its biological effects.

Quantitative Data Summary

The following tables summarize key quantitative data for the administration of AET in mice based on published studies.

Table 1: Dosage and Administration of β-Androstenetriol in Mice

| Parameter | Details | Reference |

| Animal Model | Male BALB/c mice (12–14 weeks old, ~25 g) | |

| Dosage Range | 0.6 mg/mouse to 1.2 mg/mouse | |

| (approximately 25 mg/kg to 50 mg/kg) | ||

| Administration Route | Subcutaneous (sc) injection | |

| Vehicle | 50 µL of a suitable vehicle (e.g., sterile saline, ethanol (B145695)/saline mixture) | |

| Treatment Schedule | - Immediately after insult (e.g., thermal trauma) - A second dose 48 hours later - Subsequent doses 3 times per week for the duration of the experiment (e.g., 4 weeks) |

Table 2: Reported Biological Effects of β-Androstenetriol in Mice

| Biological Effect | Key Findings | Reference |

| Immunomodulation | - Potentiates mitogen-stimulated lymphocyte proliferation - Increases production of Th1 cytokines (IL-2, IFN-γ) - Decreases production of Th2 cytokines (IL-6, IL-10) | [1] |

| Anti-Glucocorticoid Activity | - Counteracts hydrocortisone-mediated immunosuppression - Reverses glucocorticoid-induced suppression of IL-2 and IL-3 production | [1] |

| Hematopoiesis | - Augments myeloid precursor markers (CD11b/Mac-1) and B-cell markers (B220) after radiation injury - Increases absolute numbers of CD4+/CD8+ cells post-radiation | |

| Bone Metabolism | - Preserves bone mineral content in a model of thermal injury-induced osteopenia |

Experimental Protocols

Preparation of β-Androstenetriol for Injection

Materials:

-

β-Androstenetriol (powder)

-

Sterile vehicle (e.g., 0.9% saline, 10% ethanol in saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Syringes (1 mL) and needles (27-30 gauge)

Protocol:

-

Weigh the desired amount of β-androstenetriol powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of the sterile vehicle to achieve the final desired concentration (e.g., for a 1.2 mg dose in 50 µL, the concentration would be 24 mg/mL).

-

Vortex the solution vigorously until the AET is completely dissolved or forms a uniform suspension. Gentle warming may be required for some vehicles, but ensure the solution returns to room temperature before injection.

-

Draw the AET solution into a 1 mL syringe fitted with a 27-30 gauge needle for subcutaneous administration.

Subcutaneous Administration in Mice

Protocol:

-

Properly restrain the mouse.

-

Lift the loose skin on the back of the neck or flank to form a tent.

-

Insert the needle into the base of the tented skin, parallel to the body.

-

Aspirate briefly to ensure the needle is not in a blood vessel.

-

Slowly inject the 50 µL volume of the AET solution.

-

Withdraw the needle and gently apply pressure to the injection site for a few seconds.

-

Return the mouse to its cage and monitor for any adverse reactions.

Assessment of Immunomodulatory Effects: Mixed Lymphocyte Reaction (MLR)

This protocol is designed to assess the effect of AET on T-cell proliferation in response to allogeneic stimulation.

Materials:

-

Spleens from AET-treated and vehicle-treated mice (responders)

-

Spleens from an allogeneic mouse strain (stimulators)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Mitomycin C (for treating stimulator cells)

-

96-well round-bottom culture plates

-

Cell proliferation assay kit (e.g., BrdU or CFSE-based)

-

Flow cytometer

Protocol:

-

Prepare single-cell suspensions of splenocytes from both responder and stimulator mice.

-

Treat the stimulator splenocytes with Mitomycin C (50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation, then wash thoroughly.

-

Plate the responder splenocytes (from AET and vehicle-treated mice) at 2 x 10^5 cells/well in a 96-well plate.

-

Add the Mitomycin C-treated stimulator splenocytes at a 1:1 ratio (2 x 10^5 cells/well).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.

-

Assess cell proliferation using a suitable method. For CFSE staining, label responder cells before plating and analyze dye dilution by flow cytometry. For BrdU, add the reagent during the last 18-24 hours of culture and measure incorporation according to the manufacturer's protocol.

Cytokine Profiling of Splenocytes

This protocol measures the production of key Th1 and Th2 cytokines by splenocytes from AET-treated mice.

Materials:

-

Splenocytes from AET-treated and vehicle-treated mice

-

RPMI-1640 complete medium

-

Mitogen (e.g., Concanavalin A or anti-CD3/CD28 antibodies)

-

24-well culture plates

-

Cytokine analysis kit (e.g., ELISA or multiplex bead array) for IL-2, IFN-γ, IL-6, and IL-10

Protocol:

-

Isolate splenocytes from AET and vehicle-treated mice.

-

Plate the splenocytes at a density of 2 x 10^6 cells/mL in a 24-well plate.

-

Stimulate the cells with a mitogen (e.g., 5 µg/mL Concanavalin A) for 48 hours at 37°C in a 5% CO2 incubator.

-

Collect the culture supernatants by centrifugation.

-

Measure the concentrations of IL-2, IFN-γ, IL-6, and IL-10 in the supernatants using an ELISA or multiplex bead array kit according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of β-Androstenetriol in T-Cells

The following diagram illustrates the proposed signaling pathway through which AET exerts its immunomodulatory effects by counteracting glucocorticoid-induced immunosuppression and promoting a Th1-biased immune response.

Caption: Proposed mechanism of AET immunomodulation in T-cells.

Experimental Workflow for In Vivo Assessment of β-Androstenetriol

The following diagram outlines a comprehensive experimental workflow for evaluating the in vivo effects of AET in a mouse model.

Caption: Experimental workflow for in vivo AET studies in mice.

References

Application Notes and Protocols for the Quantification of β-Androstenetriol (β-AET) in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction